1-Chloro-6-(trifluoromethoxy)isoquinoline

Übersicht

Beschreibung

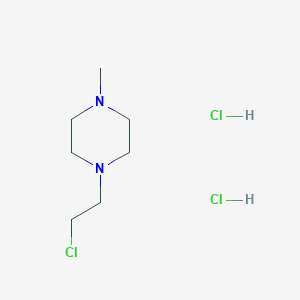

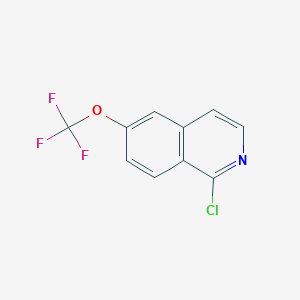

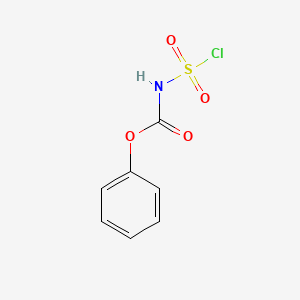

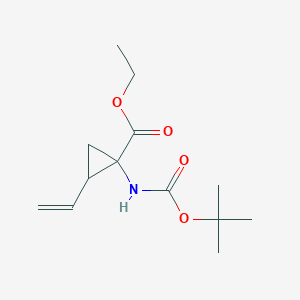

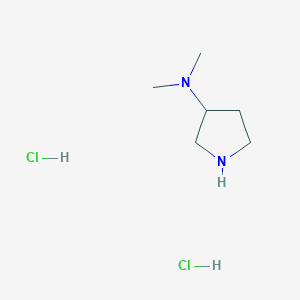

1-Chloro-6-(trifluoromethoxy)isoquinoline, or 1-Cl-6-TFMQ, is a heterocyclic aromatic compound that is composed of a six-membered ring containing one chlorine atom and one trifluoromethoxy group. It is an interesting compound due to its unique properties and potential applications in various scientific fields.

Wissenschaftliche Forschungsanwendungen

Agrochemical and Pharmaceutical Industries

- Field : Agrochemical and Pharmaceutical Industries .

- Application : Trifluoromethylpyridines (TFMP) and its derivatives, which may include compounds like “1-Chloro-6-(trifluoromethoxy)isoquinoline”, are used in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests .

- Method : The synthesis and applications of these compounds involve various chemical reactions. For instance, groups such as chloro-bis(trifluoromethyl)pyridine can be synthesized in 60 to 80% .

- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Development of Trifluoromethoxylation Reagents

- Field : Organic Chemistry .

- Application : The development of original synthetic methodology, allowing access to new fluorinated compounds with unique physicochemical and biological properties, is in very high demand in nearly every area of chemical industry .

- Method : The application of a photoredox catalyst [Ru (bpy) 3 ] (PF 6) 2 and visible light irradiation gave azidotrifluoromethoxylated products .

- Results : Reactions worked well for styrenes bearing functional groups including ether, ester, amide, nitrile, sulfonyl, and halogen .

Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitor

- Field : Pharmacology .

- Application : The hypoxia-inducible factor (HIF) prolyl hydroxylase (PHD) enzymes represent novel targets for the treatment of anemia, ulcerative colitis, and ischemic and metabolic disease . A novel small-molecule inhibitor of PHD, 1- (5-chloro-6- (trifluoromethoxy)-1 H -benzoimidazol-2-yl)-1 H -pyrazole-4-carboxylic acid (JNJ-42041935), has been identified .

- Method : The pharmacology of JNJ-42041935 was investigated in enzyme, cellular, and whole-animal systems . JNJ-42041935, was a potent (p KI = 7.3–7.9), 2-oxoglutarate competitive, reversible, and selective inhibitor of PHD enzymes .

- Results : JNJ-42041935 (100 μmol/kg, once a day for 14 days) was effective in reversing inflammation-induced anemia .

Intermediate in Organic Synthesis

- Field : Organic Chemistry .

- Application : Trifluoromethylpyridines (TFMP) and its derivatives, which may include compounds like “1-Chloro-6-(trifluoromethoxy)isoquinoline”, are used as intermediates in organic synthesis . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of TFMP derivatives .

- Method : The synthesis of these compounds involves various chemical reactions .

- Results : The development of fluorinated organic chemicals is becoming an increasingly important research topic. In the crop protection industry, more than 50% of the pesticides launched in the last two decades have been fluorinated .

Treatment of Anemia, Ulcerative Colitis, and Ischemic and Metabolic Disease

- Field : Pharmacology .

- Application : The hypoxia-inducible factor (HIF) prolyl hydroxylase (PHD) enzymes represent novel targets for the treatment of anemia, ulcerative colitis, and ischemic and metabolic disease . A novel small-molecule inhibitor of PHD, 1- (5-chloro-6- (trifluoromethoxy)-1 H -benzoimidazol-2-yl)-1 H -pyrazole-4-carboxylic acid (JNJ-42041935), has been identified .

- Method : The pharmacology of JNJ-42041935 was investigated in enzyme, cellular, and whole-animal systems . JNJ-42041935, was a potent (p KI = 7.3–7.9), 2-oxoglutarate competitive, reversible, and selective inhibitor of PHD enzymes .

- Results : JNJ-42041935 (100 μmol/kg, once a day for 14 days) was effective in reversing inflammation-induced anemia .

Eigenschaften

IUPAC Name |

1-chloro-6-(trifluoromethoxy)isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClF3NO/c11-9-8-2-1-7(16-10(12,13)14)5-6(8)3-4-15-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRUSVBQMXOKSST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2Cl)C=C1OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70623866 | |

| Record name | 1-Chloro-6-(trifluoromethoxy)isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70623866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Chloro-6-(trifluoromethoxy)isoquinoline | |

CAS RN |

630423-44-8 | |

| Record name | 1-Chloro-6-(trifluoromethoxy)isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70623866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-4-[(2-phenylbenzene)amido]benzoic acid](/img/structure/B1370769.png)

![4-[3-(4-Methylpiperazin-1-yl)propoxy]aniline](/img/structure/B1370780.png)